molecular formula C9H7BrN2O B8014724 N-(5-bromo-2-cyanophenyl)acetamide

N-(5-bromo-2-cyanophenyl)acetamide

Cat. No.: B8014724
M. Wt: 239.07 g/mol
InChI Key: QJRJQXQWVUGHFM-UHFFFAOYSA-N
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Description

N-(5-bromo-2-cyanophenyl)acetamide is a brominated and cyanated anilide compound of significant interest in advanced organic synthesis and pharmaceutical research. This multifunctional molecule incorporates both bromo and cyano functional groups, making it a valuable intermediate for constructing complex chemical entities. The bromo substituent serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate biaryl systems . Simultaneously, the electron-withdrawing cyano group can influence the electronic properties of the ring system and can be further transformed into other valuable functional groups, including carboxylic acids, amides, or tetrazoles. While the specific biological profile of this compound is not fully documented, structurally related bromo- and cyano-substituted anilides are frequently employed in medicinal chemistry programs. Similar compounds are explored as key intermediates in the synthesis of molecules with potential pharmacological activity, including kinase inhibitors and other targeted therapies . Researchers value this compound for its potential in developing novel chemical probes and optimizing drug candidates. The acetamide moiety is a common feature in many biologically active molecules and can contribute to key drug-like properties. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRJQXQWVUGHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 5 Bromo 2 Cyanophenyl Acetamide and Its Derivatives

Established Synthetic Pathways

The traditional synthesis of N-(5-bromo-2-cyanophenyl)acetamide and related structures relies on a series of well-understood and widely practiced organic transformations. These pathways often involve the sequential introduction of the required functional groups onto a basic aromatic scaffold.

Direct Amidation Reactions to Form Aryl Acetamide (B32628) Scaffolds

The formation of the acetamide group on an aromatic ring is a cornerstone of many synthetic routes. Direct amidation involves the reaction of an amine with a carboxylic acid or its derivative. In the context of aryl acetamides, this typically means the acylation of an aniline (B41778) derivative.

Common strategies for direct amidation include:

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride: A primary method involves treating an arylamine with acetic anhydride or acetyl chloride. For instance, 5-bromo-2-cyanoaniline could be directly acylated using these reagents to yield this compound.

Catalytic Direct Amidation: Modern approaches utilize catalysts to facilitate the direct condensation of a carboxylic acid and an amine, which is considered a more atom-economical and greener method. ucl.ac.uk Various catalysts, including those based on boric acid, have been developed for this purpose. ucl.ac.uk

Transamidation: This method involves the exchange of an amine moiety in an existing amide. mdpi.com While primary amides are more reactive, this strategy can be employed under specific catalytic conditions for secondary and tertiary amides as well. mdpi.com

The choice of solvent is also crucial, with dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) being commonly used due to their ability to effectively solubilize reactants. ucl.ac.uk

Introduction of Halogen and Cyano Functionalities onto Aromatic Rings

The strategic placement of halogen and cyano groups on the aromatic ring is critical for synthesizing the target compound. These functionalities are typically introduced through electrophilic aromatic substitution reactions.

Halogenation: The introduction of a bromine atom onto a benzene (B151609) ring is a classic example of electrophilic aromatic substitution. libretexts.org

Catalysis: The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the Br-Br bond and generate a potent electrophile (Br⁺). libretexts.orgsaskoer.ca The catalyst is regenerated at the end of the reaction cycle. libretexts.org

Mechanism: The process begins with the activation of the halogen by the Lewis acid. The aromatic ring then attacks the electrophilic halogen, forming a carbocation intermediate known as a sigma complex. A base then removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. saskoer.ca

Cyanation: The cyano group can be introduced onto an aromatic ring through several methods, most notably by the substitution of a halogen atom. This transformation is pivotal for converting an aryl halide into a benzonitrile (B105546) derivative. researchgate.net

Multi-Step Synthesis from Readily Available Precursors

Constructing a molecule like this compound typically involves a multi-step synthetic sequence that combines the reactions described above. nih.govmit.edu A plausible pathway could start from a simple, commercially available precursor like acetanilide (B955).

A hypothetical multi-step synthesis could proceed as follows:

Bromination: Acetanilide is first brominated. The acetamido group is an ortho-, para-director, leading to the formation of 4-bromoacetanilide as the major product.

Nitration: The subsequent nitration of 4-bromoacetanilide would be directed by both the acetamido and bromo groups.

Functional Group Transformations: The nitro group can then be reduced to an amine, and the resulting amino group can be converted to a cyano group via a Sandmeyer reaction.

Isomer Separation/Strategic Synthesis: A key challenge in this approach is achieving the correct 1,2,4-substitution pattern. The synthesis often requires careful planning of the order of reactions or the use of protecting groups to ensure the desired regioselectivity.

The development of continuous flow processes represents a modern approach to multi-step synthesis, allowing for the integration of multiple reaction steps into a single, continuous operation, which can enhance efficiency and safety. mit.edusyrris.jp

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis increasingly relies on advanced catalytic methods, particularly those involving transition metals, to construct complex molecules with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl Bromides

Aryl bromides, such as the one present in this compound, are versatile substrates for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Palladium is a commonly used catalyst, though nickel and copper also play significant roles. nih.govustc.edu.cn

Key cross-coupling reactions involving aryl halides include:

Heck Reaction: Couples an aryl halide with an alkene. ustc.edu.cn

Sonogashira Coupling: Forms a bond between an aryl halide and a terminal alkyne, often using palladium and a copper co-catalyst. rsc.org

Stille Coupling: Reacts an aryl halide with an organostannane reagent. rsc.org

Suzuki Coupling: Involves the reaction of an aryl halide with an organoboron compound. ustc.edu.cn

These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govumb.edu Ligand-free catalytic systems are gaining traction as they offer advantages in terms of cost, recyclability, and sustainability for industrial applications. rsc.org

Suzuki Cross-Coupling Methodologies for Thiophene (B33073) Sulfonamides

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming biaryl linkages and is widely used due to its mild conditions and tolerance of various functional groups. youtube.com The reaction pairs an organohalide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com

In the context of this compound derivatives, the aryl bromide functionality can be used as a handle for Suzuki coupling. Specifically, it can be coupled with thiophene derivatives to create more complex structures. An efficient protocol has been developed for the Suzuki cross-coupling of aryl chlorides with thiophene- and furanboronic acids in an aqueous n-butanol solvent system. acs.org This method is noted for its high yields and applicability to large-scale reactions. acs.org

While the direct coupling to form thiophene sulfonamides is a highly specific application, the general principles of the Suzuki reaction support its feasibility. The aryl bromide of a protected or fully formed this compound could react with a thiophene boronic acid that bears a sulfonamide group (or a precursor). The reaction's broad functional group tolerance makes it suitable for such complex couplings. nih.gov The versatility of the Suzuki reaction has been demonstrated in the coupling of various aryl halides with arylboronic acids, including those with significant steric hindrance or diverse electronic properties. nih.govresearchgate.net

Copper-Catalyzed Displacement Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of aryl nitriles and N-aryl amides. The classic Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using copper(I) cyanide at elevated temperatures, provides a direct route to the cyano-functionalized aromatic core. organic-chemistry.org Modern advancements have led to milder and more efficient catalytic systems. For instance, a domino halogen exchange-cyanation of aryl bromides can be achieved using catalytic amounts of copper(I) iodide with an inexpensive ligand like N,N'-dimethylethylenediamine and sodium cyanide as the cyanide source. koreascience.kr This method avoids the use of stoichiometric copper cyanide and polar solvents, simplifying product purification. koreascience.kr

The synthesis of the acetamido group can be accomplished through standard acylation of the corresponding aniline derivative. A general procedure involves treating the bromoaniline with acetic anhydride. nih.gov For the synthesis of this compound, a plausible route would involve the acetylation of 2-amino-5-bromobenzonitrile. Alternatively, one could start with a dibromo-aniline, perform the acetylation, and then selectively convert one of the bromo groups to a cyano group using a copper-catalyzed cyanation method.

Arylboronic acids can also be used as starting materials in copper-catalyzed cyanations. For example, acetonitrile (B52724) can serve as the "CN" source in a copper-catalyzed reaction with arylboronic acids, facilitated by TEMPO as an oxidant. nih.govdntb.gov.ua This method is effective for a wide range of electron-rich and electron-poor arylboronic acids, offering another potential pathway to derivatives of this compound. nih.gov

Table 1: Representative Copper-Catalyzed Cyanation of Aryl Bromides
Aryl Bromide SubstrateCatalyst/Reagent SystemSolventTemperature (°C)Yield (%)Reference
Generic Aryl BromideCuI (10 mol%), KI (20 mol%), N,N'-dimethylethylenediamine, NaCNToluene110Good to excellent koreascience.kr
2,5-DibromopyridineCu(I)CNDMF120 (reflux)74
Iron-Catalyzed C(sp³)–H Functionalization

Iron catalysis has emerged as a cost-effective and environmentally benign approach for C-H functionalization. mdpi.com Iron-catalyzed C(sp³)–H amination and amidation reactions are powerful tools for synthesizing complex amides from simple precursors. boronmolecular.com These reactions often proceed through a nitrenoid intermediate and can be highly selective for specific C-H bonds. nih.gov For instance, iron phthalocyanine (B1677752) complexes have been shown to catalyze intramolecular allylic C-H amination with high selectivity. nih.gov

While direct C(sp³)–H functionalization on this compound itself is not widely reported, this methodology can be applied to synthesize its derivatives. For example, an alkyl chain attached to a related scaffold could be functionalized with an amide group using an iron catalyst. Iron-catalyzed α-C-H cyanation of tertiary amines has also been demonstrated, showcasing the versatility of iron catalysts in forming C-C bonds. rsc.org These methods offer potential routes to elaborate the structure of this compound derivatives.

Table 2: Examples of Iron-Catalyzed C-H Functionalization
Substrate TypeReaction TypeCatalyst SystemKey FeaturesReference
Sulfamate esters with olefinsIntramolecular allylic C-H aminationFe(II) phthalocyanineHigh selectivity for amination over aziridination nih.gov
Tertiary aminesα-C-H cyanationIron-based catalystBroad substrate scope and functional group tolerance rsc.org

One-Pot Synthetic Strategies for Complex Architectures

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. N-(2-cyanophenyl)acetamide and its derivatives are excellent precursors for the one-pot synthesis of various heterocyclic compounds, particularly quinazolines.

For example, N-(2-cyanophenyl)benzimidoyl isothiocyanate, which can be generated in situ from N-(2-cyanophenyl)benzamide, reacts with primary amines in a one-pot fashion to yield 1-substituted-3-(2-phenylquinazolin-4-yl)thioureas. nih.gov This reaction proceeds through a sequence of cyclization, Dimroth rearrangement, and tautomerization. nih.gov Similarly, quinazolinone derivatives can be synthesized in a one-pot condensation reaction using ammonia (B1221849) as the amine source. rsc.org

More complex polycyclic systems can also be accessed through one-pot cascade reactions. An operationally simple, two-step cascade method has been developed to afford quinazolino nih.govrsc.orgnih.govtriazolo nih.govnih.govbenzodiazepines from precursors containing amide, aniline, carbonyl, azide, and alkyne functionalities. nih.gov These strategies highlight the utility of the N-(2-cyanophenyl)amide scaffold in the rapid assembly of complex molecular architectures.

Table 3: One-Pot Syntheses of Heterocycles from N-(2-cyanophenyl)amide Derivatives
Starting MaterialReagentsProductKey TransformationReference
N-(2-cyanophenyl)benzamidePCl5, KSCN, primary amine1-Substituted-3-(2-phenylquinazolin-4-yl)thioureaCyclization/Dimroth rearrangement nih.gov
2-AminobenzonitrileAmmonia source, other componentsQuinazolinone derivativesMulti-bond formation rsc.org
2-Azido-N-(2-(ethynyl)phenyl)benzamideIodine (catalyst)Quinazolino nih.govrsc.orgnih.govtriazolo nih.govnih.govbenzodiazepineCascade condensation/cycloaddition nih.gov

Photoredox Catalysis in Related Arylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov In the context of N-aryl amide synthesis, photoredox catalysis has been successfully merged with nickel catalysis to achieve the arylation of amides. nih.gov This dual catalytic system can overcome some of the challenges associated with traditional cross-coupling methods.

The direct arylation of N-heterocycles, which shares mechanistic features with amide arylation, has been efficiently achieved using a redox-neutral photocatalytic system. dntb.gov.ua These reactions often proceed via radical intermediates and exhibit excellent functional group tolerance. nih.gov While specific applications to this compound are not extensively documented, the principles of photoredox-catalyzed arylation are applicable to the synthesis of its derivatives, for instance, by coupling a suitable bromo-precursor with an aryl partner. Furthermore, photoredox catalysis has been employed for the C-H cyanation of arenes, providing an alternative route to introduce the nitrile group. nih.gov

Functionalization and Derivatization Strategies

The presence of multiple reactive sites in this compound makes it an ideal substrate for a variety of functionalization and derivatization reactions.

Regioselective Functionalization of the Phenyl Ring

The bromo and cyano groups on the phenyl ring direct further substitution reactions. The bromine atom can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids can be used to introduce new aryl substituents at the 5-position. researchgate.net

Regioselective bromination of related heterocyclic N-oxides has been achieved using mild reagents, demonstrating the possibility of introducing additional halogen atoms with high selectivity. nih.gov In some cases, unexpected bromination can occur, as seen in the gold-mediated transformation of 2-(1-alkynyl)phenylacetamides to 5-bromo-3-benzazepinones, where AuBr₃ acts as both a catalyst and a bromine source. nih.gov The synthesis of functionalized thiophenes has been achieved through successive direct lithiations and bromination, a strategy that could potentially be adapted for the regioselective functionalization of the phenyl ring in this compound. researchgate.net

Transformations of the Amide and Nitrile Moieties

Both the amide and nitrile groups are amenable to a wide range of chemical transformations.

The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. oriprobe.com The N-H bond of the amide can be N-acylated to introduce different acyl groups. cymitquimica.com The amide functionality can also direct C-H activation at the ortho position, enabling further functionalization of the phenyl ring. openaccessjournals.com

The nitrile group is a versatile functional group that can be converted into several other moieties. nih.govoriprobe.com It can be hydrolyzed to a carboxylic acid or an amide. oriprobe.com Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine, while milder reducing agents can produce an aldehyde. The nitrile group can also participate in cycloaddition reactions to form various heterocyclic rings. nih.gov For example, the reaction of N-(2-cyanophenyl)amides can lead to the formation of quinazolines and other fused heterocyclic systems. nih.govrsc.org

Table 4: Common Transformations of Amide and Nitrile Functional Groups
Functional GroupReaction TypeReagentsProductReference
AmideHydrolysisH₃O⁺ or OH⁻Carboxylic acid oriprobe.com
NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic acid/Amide
NitrileReductionLiAlH₄Primary amine
NitrileCyclization (in N-(2-cyanophenyl)amides)Various (e.g., with amines)Quinazolines nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into molecules containing the this compound scaffold is a critical step for the development of new chemical entities with specific biological activities. While the synthesis of racemic this compound is straightforward, the preparation of enantiomerically enriched analogs presents a significant synthetic challenge. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction.

Currently, there is a lack of specific literature detailing the direct stereoselective synthesis of chiral this compound. However, established methodologies in asymmetric catalysis, particularly the kinetic resolution of racemic amines or the desymmetrization of prochiral precursors, offer plausible routes to access these valuable chiral compounds.

One promising approach involves the kinetic resolution of a racemic chiral amine precursor to this compound analogs. In this strategy, a chiral acylating agent or a combination of an achiral acylating agent and a chiral catalyst is used to selectively acylate one enantiomer of the racemic amine at a faster rate than the other. This results in a mixture of an enantioenriched acylated product and the unreacted, enantioenriched amine, which can then be separated.

A hypothetical kinetic resolution for the synthesis of a chiral this compound analog is presented below. This method employs a chiral N-heterocyclic carbene (NHC) as an organocatalyst for the enantioselective acylation of a racemic primary amine. Chiral NHCs have emerged as powerful catalysts for a variety of asymmetric transformations, including the acylation of alcohols and amines.

The proposed reaction involves the acylation of a racemic 1-(5-bromo-2-cyanophenyl)ethan-1-amine with an acylating agent in the presence of a chiral NHC catalyst. The catalyst would preferentially activate the acylating agent to react with one enantiomer of the amine, leading to the formation of the corresponding chiral amide with high enantiomeric excess.

Table 1: Hypothetical Kinetic Resolution of rac-1-(5-bromo-2-cyanophenyl)ethan-1-amine

EntryChiral NHC CatalystAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %) of Amide
1(R)-NHC-1Acetic AnhydrideToluene25244892
2(S)-NHC-1Acetic AnhydrideToluene25245191 (of the opposite enantiomer)
3(R)-NHC-2Acetyl ChlorideDichloromethane0484588
4(R)-NHC-1Isopropenyl AcetateTetrahydrofuran25365095

This data is illustrative and based on typical results for NHC-catalyzed kinetic resolutions of amines. NHC-1 and NHC-2 represent different hypothetical chiral N-heterocyclic carbene catalysts.

Another potential strategy is the desymmetrization of a prochiral precursor. This would involve starting with a molecule that has a plane of symmetry and two identical functional groups, and then selectively reacting one of these groups in a stereocontrolled manner to introduce a chiral center. For instance, a prochiral diol or diamine containing the 5-bromo-2-cyanophenyl moiety could be selectively acylated on one of the two identical functional groups using a chiral catalyst.

The development of specific and efficient stereoselective routes to chiral this compound analogs remains an active area of research. The exploration of various chiral catalyst systems, including transition metal complexes and other organocatalysts, will be crucial for unlocking the full potential of these chiral building blocks in medicinal chemistry and materials science. Further research is required to establish experimentally validated protocols and to fully characterize the resulting enantiomerically enriched compounds.

Spectroscopic and Crystallographic Elucidation of N 5 Bromo 2 Cyanophenyl Acetamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Specific experimental ¹H NMR and ¹³C NMR data for N-(5-bromo-2-cyanophenyl)acetamide are not available in the searched resources. A theoretical analysis would predict specific chemical shifts and coupling patterns based on the substituted benzene (B151609) ring and the acetamide (B32628) group, but without experimental verification, this remains hypothetical.

¹H NMR Spectroscopic Analysis and Proton Environment Characterization

A detailed analysis of the proton environments is not possible without the actual spectrum.

¹³C NMR Spectroscopic Analysis and Carbon Backbone Elucidation

A detailed analysis of the carbon backbone is not possible without the actual spectrum.

Advanced Two-Dimensional (2D) NMR Experiments (e.g., HSQC, DFC-COSY)

Information regarding advanced 2D NMR experiments for this specific compound is not available.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR data pinpointing the characteristic vibrational frequencies for the functional groups in this compound are not available. General regions for the nitrile (C≡N), amide (C=O, N-H), and aromatic C-H and C-Br stretches could be estimated but would lack the precision of experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima for this compound are not documented in the available resources. The electronic transitions would be influenced by the combination of the cyanophenyl and bromo-substituents, but precise λmax values are unknown.

Based on a thorough search of available scientific literature and chemical databases, there is no specific published experimental data for the detailed spectroscopic and crystallographic analyses of the compound This compound as requested in the provided outline.

The required analyses, including High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Single Crystal X-ray Diffraction (SCXRD), and Hirshfeld Surface Analysis, have not been reported in the public domain for this specific chemical entity. While information exists for analogous compounds with different substitution patterns, the strict requirement to focus solely on this compound prevents the use of such data.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified detailed outline.

Compound Information:

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Conformational Analysis and Dihedral Angle Characterization in the Solid State

Detailed research findings and data tables for this section are contingent on future crystallographic studies of this compound.

Computational Chemistry and Theoretical Investigations of N 5 Bromo 2 Cyanophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied due to its favorable balance between accuracy and computational cost.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are available.

Ab Initio Methods: These methods, like Hartree-Fock (HF), compute properties from first principles without using experimental parameters. They can be more computationally intensive than DFT but offer a different theoretical perspective.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but often less accurate than ab initio or DFT methods. They are useful for very large molecular systems where higher-level calculations are not feasible.

Should computational studies on N-(5-bromo-2-cyanophenyl)acetamide be published in the future, the data would populate the sections described above, providing a comprehensive theoretical profile of the molecule.

Comparative Studies of Computational Methodologies for Accuracy and Efficiency

The accuracy and efficiency of computational methods are paramount for the reliable prediction of molecular properties. For acetanilides, the parent class of this compound, various computational approaches have been scrutinized.

Hartree-Fock (HF) and Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed. researchgate.netnih.gov Studies on acetanilide (B955) have shown that while HF can provide a reasonable first approximation, DFT methods that include electron correlation often yield more accurate results for molecular geometries when compared to experimental data from techniques like X-ray diffraction. researchgate.netnih.gov For instance, a comparison of calculated bond lengths and angles for acetanilide using both HF and B3LYP methods with different basis sets (e.g., 6-31G(d), 6-31+G(d,p)) demonstrates good agreement with experimental values. researchgate.net However, DFT methods are generally favored for their balance of accuracy and computational cost, especially for larger molecules. nih.govreddit.com The choice of basis set is also critical, with larger basis sets typically providing more accurate results at a higher computational expense. nih.govresearchgate.net

Method/Basis SetKey Findings for Acetanilide Analogues
Hartree-Fock (HF) Provides a fundamental approximation of the electronic structure. Can be less accurate than DFT for certain properties due to the lack of electron correlation. nih.govreddit.com
B3LYP/6-31G(d) A commonly used DFT method and basis set that offers a good compromise between accuracy and computational cost for geometry optimization. researchgate.net
B3LYP/6-311+G(d,p) A larger basis set that can provide improved accuracy for electronic properties and energies.
MP2 A post-Hartree-Fock method that includes electron correlation and can offer higher accuracy but is more computationally demanding.
CCSD(T) Considered a high-level "gold standard" method for its accuracy, though its computational cost is very high and generally limited to smaller systems. reddit.com

This table provides a general comparison of computational methodologies based on findings for acetanilide and related compounds.

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the chemical behavior of a molecule. researchgate.net For this compound, these descriptors offer insights into its stability and reactivity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -(I + A) / 2).

Computational studies on acetanilide have been performed to calculate these values. researchgate.netresearchgate.net The presence of the electron-withdrawing bromo and cyano groups on the phenyl ring of this compound is expected to significantly influence these descriptors compared to the unsubstituted acetanilide.

DescriptorCalculated Value for Acetanilide (B3LYP/6-31G(d))Expected Influence of Substituents on this compound
EHOMO -6.6 eVLowered due to electron-withdrawing groups
ELUMO -0.1 eVLowered due to electron-withdrawing groups
Energy Gap (ΔE) 6.5 eVLikely reduced, increasing reactivity
Ionization Potential (I) 6.6 eVIncreased
Electron Affinity (A) 0.1 eVIncreased
Chemical Hardness (η) 3.25 eVAltered, indicating changes in stability
Electrophilicity Index (ω) 1.45 eVIncreased, suggesting a stronger electrophilic character

Note: The values for acetanilide are from computational studies and serve as a baseline. The expected influence on the title compound is a qualitative prediction. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, from its structural flexibility to its interactions in a condensed phase.

Tautomeric Equilibrium Studies of Related Amide Systems

Amides can exist in equilibrium with their tautomeric imidic acid (imidol) form. For this compound, this involves the migration of the amide proton to the carbonyl oxygen.

Amide-Imidol Tautomerism: this compound (Amide form) ⇌ (Z)-N-(5-bromo-2-cyanophenyl)ethanimidic acid (Imidol form)

Studies on related amide systems, such as acetamide (B32628) and other β-ketoamides, have shown that the amide form is generally more stable. aau.edu.etconicet.gov.arresearchgate.net However, the tautomeric equilibrium can be influenced by factors like solvent polarity and the electronic nature of substituents. aau.edu.etnih.gov In non-polar solvents, the imidol form can be stabilized through self-association. aau.edu.et Theoretical calculations are crucial in determining the relative energies of the tautomers and the transition state for their interconversion. researchgate.net For this compound, the electron-withdrawing substituents may have a subtle effect on the acidity of the N-H proton and the basicity of the carbonyl oxygen, thus influencing the position of the equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Analogue Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, such as other substituted anilides, QSAR studies have been successfully applied to model their antimicrobial activities. nih.govmdpi.com

These models are developed by calculating a range of molecular descriptors for each compound in a series and then using statistical methods to find a correlation with the observed activity. Descriptors can include:

Topological descriptors: Which describe the connectivity of atoms.

Electronic descriptors: Such as dipole moment and partial atomic charges.

Hydrophobic descriptors: Like the partition coefficient (log P).

Steric descriptors: Related to the size and shape of the molecule.

For a series of substituted anilides with antimicrobial properties, QSAR models have demonstrated that electronic and topological parameters can be key determinants of their activity. nih.gov The development of a QSAR model for a series including this compound could help in predicting its biological activity and in the design of new, more potent analogues.

Lattice Energy Calculations for Crystalline States

The arrangement of molecules in a crystal lattice is governed by intermolecular forces, and the lattice energy represents the strength of these interactions. For a molecular crystal like this compound, the lattice energy is the energy released when the gaseous molecules come together to form the crystal.

Reactivity and Reaction Mechanisms of N 5 Bromo 2 Cyanophenyl Acetamide

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the phenyl ring opens up avenues for a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as N-(5-bromo-2-cyanophenyl)acetamide, can undergo nucleophilic aromatic substitution (SNA r). libretexts.org This type of reaction is particularly favored when the aromatic ring is substituted with electron-withdrawing groups, such as the cyano and acetamide (B32628) groups present in this molecule. libretexts.orgyoutube.com These groups activate the ring towards nucleophilic attack by stabilizing the intermediate negative charge, known as a Meisenheimer complex. youtube.com The electron-withdrawing nature of the cyano group, in particular, makes the carbon atom to which the bromine is attached more electrophilic and susceptible to attack by a nucleophile. youtube.com

The general mechanism for nucleophilic aromatic substitution involves two main steps: the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group, in this case, the bromide ion. libretexts.orgscranton.edu The stability of the intermediate is crucial, and the presence of electron-withdrawing groups at positions ortho or para to the leaving group is key to this stabilization. libretexts.org In this compound, the cyano group is ortho to the bromo group, which effectively stabilizes the negative charge through resonance. libretexts.orgyoutube.com

Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent handle for participating in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as Suzuki, Negishi, and Stille couplings, typically involves a catalytic cycle with a transition metal catalyst, most commonly palladium, nickel, or iron. nih.govrhhz.netrwth-aachen.de

The catalytic cycle generally proceeds through three fundamental steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step. nih.govrhhz.net

Transmetalation: The organic group from an organometallic reagent is transferred to the initial transition metal complex. nih.gov

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst. nih.govrhhz.net

For instance, in a Suzuki coupling, an organoboron reagent is used, while in a Negishi coupling, an organozinc reagent is employed. nih.govmdpi.com The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity. mdpi.comnih.gov The reactivity of the aryl bromide in these coupling reactions makes this compound a valuable building block for the synthesis of more complex molecules. mdpi.com

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a range of transformations.

Nucleophilic Addition to the Nitrile Triple Bond

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. chemistrysteps.comlibretexts.org This polarity allows for nucleophilic addition reactions across the triple bond. chemistrysteps.comopenstax.org

Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile carbon to form an intermediate imine anion. libretexts.orgpressbooks.pub This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgpressbooks.pub This reaction provides a useful method for the synthesis of ketones from nitriles.

Reduction and Hydrolysis Mechanisms of Aromatic Nitriles

Reduction: Aromatic nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion. openstax.orglibretexts.org A second hydride addition then occurs, leading to a dianion, which upon protonation during workup, yields the primary amine. openstax.orglibretexts.orgpressbooks.pub Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. pressbooks.pubnumberanalytics.com A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.compressbooks.pub A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.compressbooks.pub The rate of this reaction can be influenced by substituents on the aromatic ring. numberanalytics.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. pressbooks.pubnumberanalytics.com Protonation of this intermediate yields a hydroxy imine, which tautomerizes to an amide. openstax.orgpressbooks.pub Similar to the acidic pathway, the amide can then undergo further hydrolysis to the carboxylate salt, which upon acidification, gives the carboxylic acid. pressbooks.pubnumberanalytics.com

The table below summarizes the transformations of the cyano group.

ReactionReagentsProduct
Nucleophilic AdditionGrignard Reagent (R-MgX) or Organolithium (R-Li), then H₃O⁺Ketone
Reduction1. LiAlH₄, 2. H₂OPrimary Amine
Reduction1. DIBAL-H, 2. H₂OAldehyde
HydrolysisH₃O⁺, heatCarboxylic Acid
HydrolysisNaOH, H₂O, heatCarboxylate Salt

Reactivity of the Acetamide Linkage

The acetamide group (-NHCOCH₃) is an important functional group that can also participate in chemical reactions. Amides are generally less reactive than other carboxylic acid derivatives. However, the N-H bond of the acetamide can be deprotonated by a strong base, and the resulting anion can act as a nucleophile.

Furthermore, the amide linkage itself can be cleaved through hydrolysis under strong acidic or basic conditions, although this typically requires more forcing conditions than the hydrolysis of the nitrile group. This reaction would lead to the formation of 2-amino-4-bromobenzonitrile (B1277943) and acetic acid.

The reactivity of the acetamide can also be influenced by the electronic nature of the aromatic ring to which it is attached. The presence of the bromo and cyano groups can affect the acidity of the N-H proton and the susceptibility of the carbonyl carbon to nucleophilic attack.

Hydrolysis and Transamidation Pathways

The acetamido group of this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. This process involves the cleavage of the amide (C-N) bond.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. masterorganicchemistry.com The elimination of the amine group, which is a better leaving group after being protonated, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) species. masterorganicchemistry.com For this compound, this would yield 2-amino-4-bromobenzonitrile and acetic acid.

Basic hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.gov This also forms a tetrahedral intermediate. The subsequent elimination of the amide anion is typically the rate-limiting step, as the amide anion is a poor leaving group. nih.gov Proton transfer then yields the carboxylate salt and the amine. In the case of a related compound, N-(2-bromo-5-chlorophenyl)acetamide, hydrolysis with sodium hydroxide in an ethanol/water mixture yields 2-bromo-5-chloroaniline. It is expected that this compound would react similarly to produce 2-amino-4-bromobenzonitrile.

Transamidation, the exchange of the amino part of the amide with another amine, is another potential reaction pathway, although less common than hydrolysis. This reaction is typically catalyzed by acid or base and is driven to completion by using a large excess of the reacting amine or by removing one of the products.

Table 1: Expected Products of this compound Hydrolysis

Starting Material Reagents and Conditions Expected Products
This compound Concentrated HCl, reflux 2-amino-4-bromobenzonitrile, Acetic Acid

Kinetics and Mechanisms of N-Bromination Reactions of Amides

N-bromination of amides involves the replacement of the hydrogen atom on the nitrogen with a bromine atom. This reaction is typically carried out using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a base. The mechanism generally involves the deprotonation of the amide to form an amidate anion, which then acts as a nucleophile and attacks the bromine source.

A well-known reaction involving N-bromination of primary amides is the Hofmann rearrangement, where a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom. nih.govnih.gov This reaction proceeds through an N-bromoamide intermediate. nih.govnih.gov

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

The bromine atom on the aromatic ring of this compound can participate in radical reactions. Aryl bromides can be converted to aryl radicals through single electron transfer (SET) processes, often initiated by photoredox catalysis or by using strong reducing agents. rsc.org For instance, diphenylthiourea has been shown to act as a single electron transfer catalyst under visible light to reductively cleave strong aryl bromide bonds, generating aryl radicals. rsc.org Such a process could potentially be applied to this compound to generate a cyanophenyl)acetamide radical, which could then participate in various C-C or C-heteroatom bond-forming reactions.

Another possibility for radical formation is at the nitrogen of the amide group, forming an amidyl radical. This can be achieved through processes like proton-coupled electron transfer (PCET). nih.gov These highly reactive intermediates can undergo various transformations, including intramolecular hydrogen atom transfer (HAT) or intermolecular additions to unsaturated systems. nih.gov

Furthermore, single-electron transfer from a Lewis base, such as an aniline (B41778) derivative, to a Lewis acid can generate a radical cation. nih.gov In a study involving para-bromo-N,N-dimethylaniline, SET to a Lewis acid was observed, leading to the formation of the corresponding radical cation. nih.gov While this compound is an acetamide and not a free aniline, the nitrogen lone pair could potentially engage in similar SET processes under appropriate conditions.

Table 2: Potential Radical Intermediates from this compound

Radical Intermediate Method of Generation Potential Subsequent Reactions
Aryl radical SET from a reductant (e.g., photoredox catalysis) to the C-Br bond Cross-coupling reactions, cyclizations
Amidyl radical Proton-Coupled Electron Transfer (PCET) from the N-H bond Hydrogen atom transfer (HAT), addition to alkenes

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations

The substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of further synthetic transformations. The acetamido group is an ortho-, para-director, while the cyano and bromo groups are deactivating meta-directors.

In electrophilic aromatic substitution reactions, the position of attack by an incoming electrophile would be determined by the combined directing effects of these substituents. However, given the presence of deactivating groups, such reactions would likely require harsh conditions.

A more common transformation for this type of molecule is transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C-Br bond. These reactions are generally highly regioselective, occurring specifically at the site of the halogen. For example, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids proceeds regioselectively at the C-Br bond on the thiophene (B33073) ring. d-nb.info A similar outcome would be expected for this compound, allowing for the introduction of a wide range of substituents at the position of the bromine atom.

Regarding stereoselectivity, if a reaction were to create a new chiral center in the molecule, the existing structural features could influence the stereochemical outcome. However, without specific examples of such reactions performed on this compound, any discussion of stereoselectivity remains speculative. In reactions like the Hofmann rearrangement of a chiral primary amide, the migration of the alkyl or aryl group is known to proceed with retention of configuration, a principle that highlights the potential for stereocontrol in related amide reactions. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-4-bromobenzonitrile
Acetic acid
N-(2-bromo-5-chlorophenyl)acetamide
2-bromo-5-chloroaniline
Sodium 2-amino-4-bromobenzonitrile salt
Sodium acetate
N-bromosuccinimide (NBS)
para-bromo-N,N-dimethylaniline

Advanced Applications and Role in Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of the bromo, cyano, and acetamido groups on the phenyl ring makes N-(5-bromo-2-cyanophenyl)acetamide a valuable intermediate in multistep organic synthesis. The bromine atom is a particularly useful handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This allows for the elaboration of the molecular skeleton, a crucial step in the construction of complex target molecules.

The bromo group can readily participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

These reactions are fundamental in medicinal chemistry and materials science for building the core structures of pharmaceuticals and functional organic materials. For instance, similar bromo-substituted intermediates are used in the synthesis of various therapeutic agents. The cyano group can also be transformed into other functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), further increasing the synthetic utility of the molecule.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Bromo Suzuki Coupling Biaryl Compounds
Bromo Sonogashira Coupling Aryl-Alkynes
Bromo Buchwald-Hartwig Amination Di- and Tri-arylamines
Cyano Reduction Benzylamines
Cyano Hydrolysis Carboxylic Acids
Acetamide (B32628) Hydrolysis Anilines

Contributions to Methodological Development in Organic Synthesis

Substituted aromatic halides like this compound serve as important substrates for the development and optimization of new synthetic methodologies. The electronic properties of the phenyl ring, influenced by the electron-withdrawing cyano group and the electron-donating acetamido group, can affect the reactivity of the C-Br bond.

Researchers utilize such compounds to:

Test New Catalysts: Evaluate the efficiency and scope of novel palladium, copper, or nickel catalysts for cross-coupling reactions. researchgate.netresearchgate.net

Optimize Reaction Conditions: Determine the ideal bases, solvents, ligands, and temperatures for specific transformations.

Explore C-H Activation: The presence of multiple C-H bonds on the aromatic ring makes it a candidate for studying the regioselectivity of C-H activation/functionalization reactions, a rapidly advancing area in organic synthesis. nih.gov

By studying the reactivity of this compound, chemists can gain insights into the subtle electronic and steric effects that govern these advanced chemical reactions, leading to the development of more efficient and selective synthetic tools.

Applications in Material Science Research (e.g., Precursors for Optical Materials)

The structural features of this compound make it a promising precursor for the synthesis of novel optical materials. The bromo group is a key functionality for building larger, conjugated systems through polymerization or cross-coupling reactions. mdpi-res.com These extended π-systems are often responsible for the unique photophysical properties of organic materials, such as fluorescence.

For example, the bromine atom allows for the incorporation of this building block into larger molecular architectures, such as:

Fluorescent Dyes: By coupling with other aromatic or heterocyclic systems, it is possible to create molecules that absorb and emit light at specific wavelengths.

Organic Light-Emitting Diode (OLED) Materials: The synthesis of conjugated polymers or oligomers for use in electronic devices.

The cyano and acetamide groups can also play a role in tuning the electronic properties and intermolecular interactions (e.g., hydrogen bonding) of the final material, thereby influencing its optical and physical characteristics.

Utilization in Chemical Probes and Labeling Studies

In the field of chemical biology, this compound can serve as a scaffold for the development of chemical probes and labels. Fluorescent probes are essential tools for imaging and sensing biological processes. nih.govnsf.gov The utility of this compound stems from its potential to be chemically modified in a controlled manner.

The bromo group provides a convenient attachment point for linking the molecule to other functional units, such as a fluorophore or a biomolecule-targeting ligand, via cross-coupling reactions. nih.gov For example, a known fluorescent dye could be coupled at the bromo position to create a new probe. The acetamide and cyano groups could be modified to enhance water solubility or to serve as recognition elements for specific biological targets. This modular approach allows for the rational design of probes for various applications in diagnostics and bioimaging. gla.ac.uk

Chromatographic Separation and Purification Methodologies for this compound and Related Compounds (e.g., HPLC, UPLC)

The purification and analysis of this compound and its derivatives are critical for its use in synthesis and other applications. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

For a moderately polar compound like this compound, reversed-phase HPLC or UPLC would be the most common approach. sielc.com

Stationary Phase: A nonpolar stationary phase, typically C18-silica (octadecylsilyl), is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. science.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of the target compound from impurities or starting materials.

Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. For more detailed analysis or identification of unknown related substances, mass spectrometry (MS) can be coupled with the HPLC/UPLC system (LC-MS). researchgate.net

Table 2: Typical HPLC/UPLC Parameters for Analysis

Parameter Description
Mode Reversed-Phase
Column C18 (Octadecylsilyl)
Mobile Phase A Water (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient (e.g., starting with a high percentage of A and increasing B)
Detection UV Absorbance (e.g., at 254 nm)
Flow Rate 0.2 - 1.0 mL/min

Conclusion and Future Research Directions

Synopsis of Key Academic Discoveries Regarding N-(5-bromo-2-cyanophenyl)acetamide

The chemical compound this compound is a distinct molecule within the broader class of acetamide (B32628) derivatives. ontosight.ai Its structure, featuring a bromo, a cyano, and an acetamide group on a phenyl ring, suggests potential for diverse chemical reactivity and applications. Publicly available information from chemical suppliers confirms its basic properties, as detailed in the table below.

IdentifierValue
CAS Number1693858-01-3
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol

Despite its availability for research purposes, a comprehensive review of scientific literature reveals a notable scarcity of dedicated academic studies on this compound. Its primary role appears to be as a building block or intermediate in the synthesis of more complex molecules. The presence of functional groups like the bromo and cyano moieties makes it a versatile precursor for creating a variety of organic compounds. ontosight.ai

Identification of Current Research Gaps and Emerging Avenues for Investigation

The most significant research gap concerning this compound is the lack of fundamental characterization and application-oriented studies. While its synthesis is achievable, there is a dearth of published research exploring its potential in medicinal chemistry, materials science, or as a catalyst. This presents a clear opportunity for novel investigations.

Emerging avenues for investigation could focus on several key areas:

Medicinal Chemistry: The N-phenylacetamide scaffold is present in numerous biologically active compounds, exhibiting a range of pharmacological activities. irejournals.com Research into the potential anti-inflammatory, antibacterial, or anticancer properties of this compound and its derivatives is a promising direction. The bromo and cyano groups offer sites for further chemical modification to create libraries of novel compounds for screening.

Materials Science: The cyano group is a known contributor to interesting material properties, including in the development of dyes, pigments, and materials with specific electronic characteristics. ontosight.ai Investigating the photophysical properties of this compound could reveal applications in organic electronics or as a component in functional polymers.

Synthetic Methodology: The reactivity of the bromo and cyano groups can be exploited to develop new synthetic methodologies. For instance, the bromo group can participate in cross-coupling reactions, while the cyano group can be transformed into other functional groups, making it a versatile tool for organic synthesis.

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future research on this compound would benefit from a multidisciplinary approach, combining advanced synthetic techniques with computational and biological studies.

Prospective Methodological Advancements:

Advanced Synthesis: The development of more efficient and sustainable synthetic routes to this compound and its derivatives is a key first step. This could involve exploring novel catalytic systems or flow chemistry approaches.

Computational Modeling: In silico studies, such as molecular docking and density functional theory (DFT) calculations, can predict the biological activity and chemical reactivity of this compound. This can help to prioritize experimental work and guide the design of new derivatives with enhanced properties.

High-Throughput Screening: For medicinal chemistry applications, high-throughput screening of a library of this compound derivatives against various biological targets could rapidly identify lead compounds for further development.

Interdisciplinary Research Opportunities:

Chemical Biology: Collaboration between chemists and biologists could explore the mechanism of action of any identified biologically active derivatives. This could involve studies on enzyme inhibition, receptor binding, or effects on cellular pathways.

Materials Engineering: Joint efforts between chemists and materials scientists could lead to the development of novel materials based on the this compound scaffold. This could include the synthesis and characterization of polymers, liquid crystals, or organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing N-(5-bromo-2-cyanophenyl)acetamide, and how do substituents influence reaction conditions?

  • Methodology : Optimize synthesis by considering the reactivity of bromo (electron-withdrawing) and cyano (polarizable) groups. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromo-substituted intermediates, and stabilize the cyano group with inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reactions via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
  • Key Considerations : Adjust temperature (60–80°C) to balance reactivity and side reactions. Use anhydrous solvents (DMF, THF) for moisture-sensitive steps .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with a diffractometer (e.g., Oxford Xcalibur) using MoKα radiation (λ = 0.71073 Å). Grow crystals via slow evaporation in acetone/water. Refine data with SHELXL, applying absorption correction (e.g., multi-scan). Analyze hydrogen bonding (N–H···O, C–H···Br) and packing motifs (e.g., orthogonal P212121 space group) to assess stability .

Q. What analytical techniques are suitable for detecting impurities in this compound?

  • Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and UV detection (254 nm). Compare retention times against known impurities (e.g., brominated byproducts). Confirm structures via LC-MS (ESI+) and high-resolution mass spectrometry (HRMS). Validate methods per ICH guidelines for precision and accuracy .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compute HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices. Compare with experimental FTIR (carbonyl stretch ~1680 cm⁻¹) and NMR (amide proton δ ~10 ppm). Analyze electron-withdrawing effects of Br/CN on charge distribution and reactivity .

Q. What strategies can evaluate the compound’s biological activity, and how do functional groups guide assay design?

  • Methodology : Screen for cytotoxicity using MTT assays ( : Mosmann, 1983) on cancer cell lines (e.g., HeLa, MCF-7). Design enzyme inhibition assays (e.g., kinase targets) based on the amide’s hydrogen-bonding capacity. Use molecular docking (AutoDock Vina) to predict binding affinities to proteins like EGFR or PARP. Correlate bromo/cyano substituents with bioactivity trends .

Q. How can thermal stability and decomposition pathways be assessed for safe handling?

  • Methodology : Conduct thermogravimetric analysis (TGA) under N₂ (10°C/min) to determine decomposition onset (>200°C expected). Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Mitigate risks by storing at ≤4°C in amber vials with desiccants. Reference safety protocols from SDS data (e.g., P210: avoid ignition sources) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology : Synthesize analogs (e.g., replacing Br with Cl or CN with CF₃) and characterize via ¹H/¹³C NMR and HRMS. Test in bioassays to link substituent effects (e.g., electron-withdrawing groups enhance kinase inhibition). Use statistical tools (ANOVA, PCA) to resolve contradictory data, such as improved potency vs. reduced solubility .

Contradiction Resolution & Data Analysis

  • Example : If crystallographic data (e.g., bond lengths) conflicts with DFT predictions, re-optimize the computational model using solvent effects (PCM) or higher basis sets. Validate via Hirshfeld surface analysis to quantify intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.